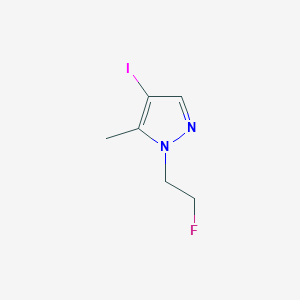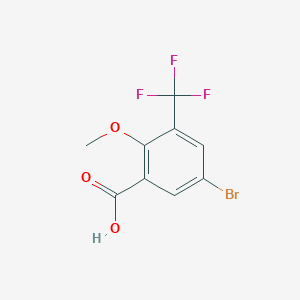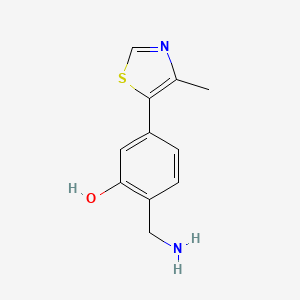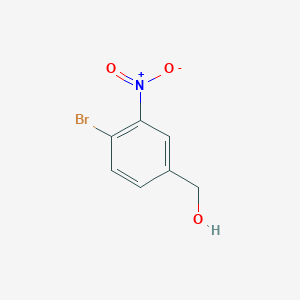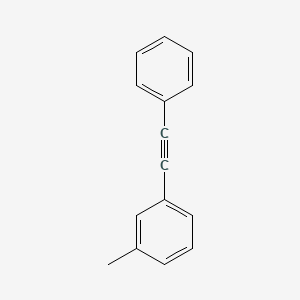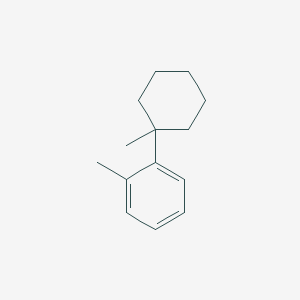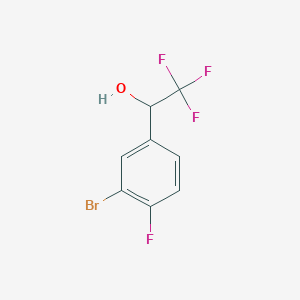
4-(Difluoromethyl)tetrahydro-2H-pyran
Vue d'ensemble
Description
The compound "4-(Difluoromethyl)tetrahydro-2H-pyran" is a fluorinated pyran derivative. Pyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The difluoromethyl group attached to the tetrahydro-2H-pyran ring indicates the presence of two fluorine atoms on a single carbon, which can significantly affect the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of fluorinated pyrans, such as this compound, can be achieved through various methods. One approach involves a base-mediated cascade reaction of trifluoromethylated alkenes with 1,3-dicarbonyl compounds, leading to ring-fluorinated 4H-pyrans with two consecutive C-F substitutions under mild conditions . Another method includes a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones, which can selectively form different pyran derivatives depending on the diketone structure . Additionally, a one-pot operation using β-fluoroalkylated α,β-unsaturated ketones with enamines can yield 4-fluoroalkylated 3,4-dihydro-2H-pyrans with high diastereoselectivity .
Molecular Structure Analysis
The molecular structure of fluorinated pyrans is influenced by the presence of the fluorine atoms. Fluorine is highly electronegative, which can lead to unique electronic effects on the pyran ring. The difluoromethyl group can induce a strong electron-withdrawing effect, potentially stabilizing the ring and affecting its reactivity. Structural analysis of such compounds typically involves computational studies, X-ray structural analysis, and various spectroscopic techniques like UV, IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Fluorinated pyrans, including those with a difluoromethyl group, can participate in a variety of chemical reactions. These reactions can be influenced by the electron-withdrawing effect of the fluorine atoms, which can activate the pyran ring towards nucleophilic attack. For instance, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized from fluorinated pyridines and demonstrate reactivity in model reactions with nucleophiles . Moreover, 4H-chromenyl-tetrahydro-2H-pyrancarboxylates can undergo Michael addition and subsequent ring cleavage reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the difluoromethyl group. Fluorinated compounds generally have high thermal and chemical stability, and their solubility can vary depending on the nature of the substituents and the solvent. The presence of fluorine can also affect the boiling and melting points of the compound. The solubility of 2-amino-4H-pyrans, a related class of compounds, in various solvents has been reported, providing insight into the solubility trends for fluorinated pyrans .
Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms
4-(Difluoromethyl)tetrahydro-2H-pyran and its derivatives have been explored in various catalytic and reaction mechanisms. For example, Fazio and Schneider (2002) investigated the enantiomerically pure title compound in the presence of trifluoroacetic acid (TFA), observing its transformation into an equilibrium mixture with its trimer (Fazio & Schneider, 2002). Additionally, the study of pyrolysis kinetics of tetrahydropyranyl phenoxy ethers by Álvarez-Aular et al. (2018) provides insight into the unimolecular, homogeneous pyrolysis process of these compounds (Álvarez-Aular et al., 2018).
Synthesis and Molecular Structures
The synthesis and molecular structure analysis of various derivatives of tetrahydro-2H-pyran are pivotal in scientific research. Singh et al. (2001) synthesized and analyzed 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran, revealing its interaction with iodine and various metals (Singh et al., 2001). In another study, Dintzner et al. (2012) employed tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran for an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction in undergraduate organic laboratories (Dintzner et al., 2012).
Advanced Applications in Chemistry
Further, the compound and its variants have applications in advanced chemistry. Brisbois et al. (1997) reported the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran, illustrating various chemical phenomena and methodologies (Brisbois et al., 1997). Morigaki et al. (2013) explored an unusual annulation reaction of electron-deficient alkenes with enamines, providing an easy access to stereocontrolled 4-fluoroalkylated 3,4-dihydro-2H-pyrans (Morigaki et al., 2013).
Catalytic Processes and Material Science
The role of this compound derivatives in catalytic processes and material science is also noteworthy. Vyskočilová et al. (2016) demonstrated the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids in Prins cyclization, highlighting its significance in fragrance compound synthesis (Vyskočilová et al., 2016). Shikanai et al. (2009) reported on Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers affording dihydropyrans and ketoolefins, expanding the scope of catalytic applications of these compounds (Shikanai et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding all personal contact, including inhalation, and using personal protective equipment .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For 4-(Difluoromethyl)tetrahydro-2H-pyran, it should be stored at 2-8°C . It is a flammable liquid and vapour, and it may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it should be handled with care, avoiding heat, hot surfaces, sparks, open flames, and other ignition sources .
Analyse Biochimique
Biochemical Properties
4-(Difluoromethyl)tetrahydro-2H-pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of proteins. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation state of proteins involved in signaling cascades, leading to changes in gene expression patterns. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular processes, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its biochemical effects. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall activity .
Propriétés
IUPAC Name |
4-(difluoromethyl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)5-1-3-9-4-2-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSKIWNALOOGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280293 | |
| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820618-46-9 | |
| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 4-(difluoromethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide](/img/structure/B3031097.png)
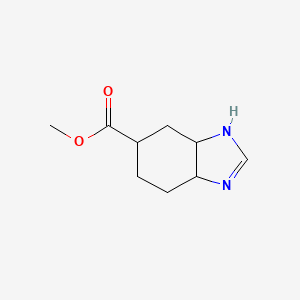
![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)
![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)
